ジベンジルフルオレセイン

概要

説明

科学的研究の応用

Dibenzylfluorescein is widely used in scientific research for various applications, including:

作用機序

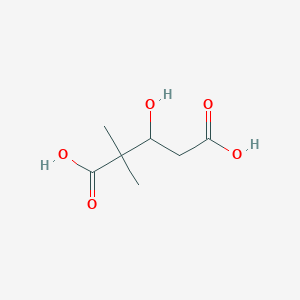

ジベンジルフルオレセインは、シトクロムP450酵素による脱アルキル化によって効果を発揮します。 脱アルキル化反応により、フルオレセインエステルが形成され、塩基の存在下でさらに加水分解されてフルオレセインになる可能性があります . 蛍光生成物を定量化することで、研究者はシトクロムP450酵素の触媒活性を評価できます .

類似化合物の比較

ジベンジルフルオレセインは、複数のシトクロムP450アイソフォームの基質として機能する能力においてユニークです。 類似の化合物には次のものがあります。

レゾルフィンベンジルエーテル: シトクロムP450活性を研究するために使用される別の蛍光プローブ.

7-ベンジルオキシ-4-トリフルオロメチルクマリン: 酵素活性を検出する同様のアッセイで使用されます.

7-メトキシ-4-(トリフルオロメチル)クマリン: シトクロムP450酵素の別の基質.

生化学分析

Biochemical Properties

Dibenzylfluorescein interacts with various enzymes and proteins, particularly the cytochrome P450 isoforms . It serves as a substrate for these enzymes, and its interactions with them are crucial for its function as a fluorogenic probe . The nature of these interactions involves the dealkylation of Dibenzylfluorescein by these CYP isoforms to produce fluorescein benzyl ether .

Cellular Effects

The effects of Dibenzylfluorescein on cells are primarily related to its role as a substrate for specific CYP isoforms . By serving as a substrate, Dibenzylfluorescein can be used to detect changes in CYP catalytic activity caused by drugs or disease . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dibenzylfluorescein involves its dealkylation by CYP isoforms to produce fluorescein benzyl ether . This process is crucial for its function as a fluorogenic probe . The fluorescein product can be quantitated after the addition of base, which hydrolyzes the ester and increases the pH for optimal fluorescein fluorescence detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibenzylfluorescein can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dibenzylfluorescein can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dibenzylfluorescein is involved in the metabolic pathways of the CYP isoforms . It interacts with these enzymes as a substrate, and this interaction can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Dibenzylfluorescein within cells and tissues are related to its role as a substrate for CYP isoforms . It may interact with transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Dibenzylfluorescein is related to its function as a substrate for CYP isoforms . It may be directed to specific compartments or organelles based on its interactions with these enzymes .

準備方法

合成経路と反応条件

ジベンジルフルオレセインは、フルオレセインにベンジル基を結合させる一連の化学反応によって合成されます。 この反応は、通常、炭酸カリウムなどの塩基の存在下で、ベンジルクロリドとフルオレセインを使用して行われます . 反応は、フルオレセイン分子へのベンジル基の完全な結合を確保するために、還流条件下で行われます。

工業生産方法

ジベンジルフルオレセインの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、収率と純度を最大化するように最適化されます。 その後、製品は再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

ジベンジルフルオレセインは、次のものを含むいくつかのタイプの化学反応を受けます。

一般的な試薬と条件

主な製品

脱アルキル化: フルオレセインエステル.

加水分解: フルオレセイン.

科学研究における用途

ジベンジルフルオレセインは、次のものを含むさまざまな用途で、科学研究で広く使用されています。

類似化合物との比較

Dibenzylfluorescein is unique in its ability to act as a substrate for multiple cytochrome P450 isoforms. Similar compounds include:

Resorufin benzyl ether: Another fluorogenic probe used to study cytochrome P450 activity.

7-Benzyloxy-4-trifluoromethylcoumarin: Used in similar assays to detect enzyme activity.

7-Methoxy-4-(trifluoromethyl)coumarin: Another substrate for cytochrome P450 enzymes.

Dibenzylfluorescein stands out due to its broad substrate specificity and high sensitivity in detecting changes in enzyme activity .

特性

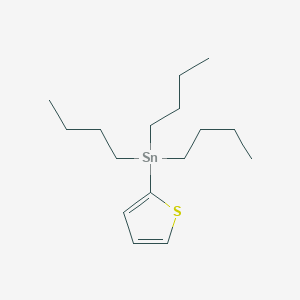

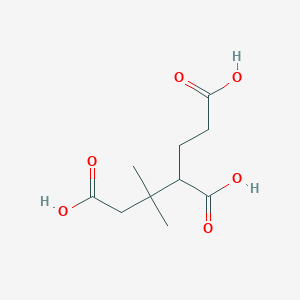

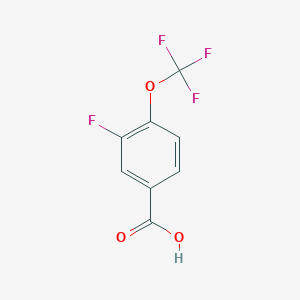

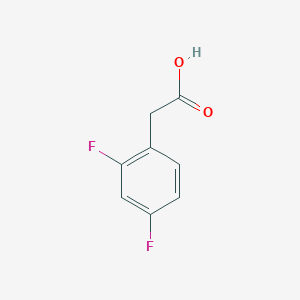

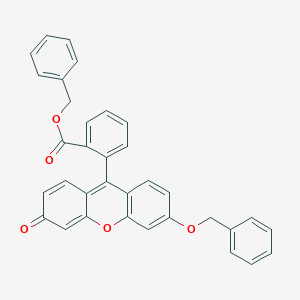

IUPAC Name |

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJGKSLPSGPFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-44-0 | |

| Record name | Dibenzylfluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。